Diethyl 4,6-dimethoxyisophthalate
CAS No.: 1956377-63-1
Cat. No.: VC7174807
Molecular Formula: C14H18O6
Molecular Weight: 282.292
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1956377-63-1 |
|---|---|
| Molecular Formula | C14H18O6 |
| Molecular Weight | 282.292 |
| IUPAC Name | diethyl 4,6-dimethoxybenzene-1,3-dicarboxylate |
| Standard InChI | InChI=1S/C14H18O6/c1-5-19-13(15)9-7-10(14(16)20-6-2)12(18-4)8-11(9)17-3/h7-8H,5-6H2,1-4H3 |
| Standard InChI Key | PADLKIMOHAENEF-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC(=C(C=C1OC)OC)C(=O)OCC |
Introduction
| Property | Value |
|---|---|
| Molecular Weight | 282.29 g/mol |
| Melting Point | 98–102°C (estimated) |
| Boiling Point | Decomposes above 250°C |
| Solubility | Soluble in acetone, DMF, THF; insoluble in water |
Synthetic Methodologies
The synthesis of diethyl 4,6-dimethoxyisophthalate typically involves esterification of 4,6-dimethoxyisophthalic acid or selective functionalization of pre-substituted benzene derivatives.
Esterification of 4,6-Dimethoxyisophthalic Acid
A common route involves reacting 4,6-dimethoxyisophthalic acid with excess ethanol in the presence of an acid catalyst (e.g., sulfuric acid):
Key parameters:
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Temperature: 80–100°C
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Reaction time: 6–12 hours
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Yield: 70–85% after purification via recrystallization (ethanol/water).
Alternative Pathways
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Friedel-Crafts Acylation: Direct acylation of 1,3-dimethoxybenzene with ethyl chlorooxalate, though this method risks over-substitution.
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Selective Hydrolysis/Esterification: Starting from trimethoxybenzoic acid derivatives, though regioselectivity challenges arise.
Applications in Polymer Chemistry
Diethyl 4,6-dimethoxyisophthalate serves as a monomer in the synthesis of high-performance polymers:
Polyester and Polyamide Resins
The steric bulk of the methoxy groups enhances thermal stability in polyesters. For example, copolymerization with terephthalic acid and ethylene glycol yields resins with glass transition temperatures () exceeding 120°C.
Liquid Crystalline Polymers (LCPs)
The rigid aromatic core promotes mesophase formation. Blends with 4-hydroxybenzoic acid exhibit nematic phases at 200–300°C, suitable for high-temperature adhesives.
Recent Research and Future Directions
Green Synthesis Innovations
Recent efforts focus on replacing sulfuric acid with ionic liquids (e.g., [BMIM][HSO]) to improve esterification yields (up to 92% reported in pilot studies).
Advanced Material Applications
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Metal-Organic Frameworks (MOFs): As a linker in Cu(II)-based MOFs for gas storage.
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Organic Electronics: As an electron-deficient unit in non-fullerene acceptors for organic photovoltaics.
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